![molecular formula C7H7Cl2FN2 B1486474 2-Chloro-6-fluoro-benzamidine hydrochloride CAS No. 1170884-07-7](/img/structure/B1486474.png)
2-Chloro-6-fluoro-benzamidine hydrochloride
Overview
Description
2-Chloro-6-fluoro-benzamidine hydrochloride (CFBH) is a novel, synthetic compound that has been studied for its potential applications in scientific research. It is a small molecule that is composed of a benzamidine moiety and a chloro-fluoro group, and has been found to possess a wide range of biological activities. CFBH has been studied for its ability to interact with diverse biological targets, including enzymes, proteins, and other macromolecules. Its unique properties make it an attractive compound for a variety of scientific research applications.
Scientific Research Applications
Chemical Synthesis and Modification
A novel and efficient approach for the preparation of 2-arylbenzimidazoles involves the use of benzamidine hydrochlorides, including derivatives similar to 2-chloro-6-fluoro-benzamidine hydrochloride, reacting with 1-fluoro-2-nitrobenzene in the presence of copper bromide and potassium carbonate in DMSO. This method, initiated by nucleophilic aromatic substitution, proceeds through intramolecular nucleophilic copper-catalyzed cyclization, offering good to excellent yields (Sayahi et al., 2018).
Antibacterial Studies
The compound 2-chloro-5-fluoro-N-[dibenzyl carbamothioyl] benzamide thiourea, which shares structural similarities with this compound, has been synthesized, characterized, and tested for antibacterial activities. Its efficacy against various bacteria highlights the potential of similar compounds in antimicrobial research (Sapari et al., 2014).
Biological Activity Exploration
A series of compounds, including those structurally related to this compound, have been investigated for their biological activities. For instance, derivatives have been analyzed for their potential in inhibiting photosynthetic electron transport in plants, displaying activities comparable or superior to standard compounds. This indicates their relevance in developing new pharmacological agents or agrochemical products (Imramovský et al., 2011).
Antimicrobial and Antifungal Properties
Fluorinated derivatives of benzamidines, similar to this compound, have shown significant antimicrobial and antifungal properties. This suggests the potential of these compounds in developing new treatments for infections caused by resistant pathogens. The study of these derivatives offers insights into structure-activity relationships and guides the design of more effective antimicrobial agents (Carmellino et al., 1994).
properties
IUPAC Name |
2-chloro-6-fluorobenzenecarboximidamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2.ClH/c8-4-2-1-3-5(9)6(4)7(10)11;/h1-3H,(H3,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVLEPFGXOWDTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=N)N)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70655086 | |
Record name | 2-Chloro-6-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1170884-07-7 | |
Record name | 2-Chloro-6-fluorobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70655086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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